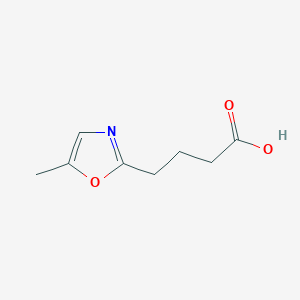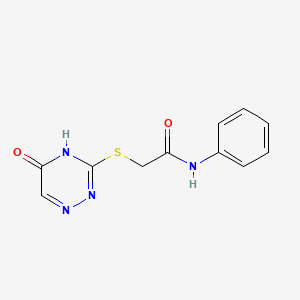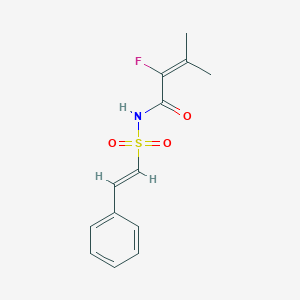
EN300-7516299
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide is a useful research compound. Its molecular formula is C13H14FNO3S and its molecular weight is 283.32. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: EN300-7516299, als fluoriertes Nukleosid, könnte möglicherweise als antivirales Mittel dienen. Seine einzigartigen Eigenschaften können seine Wirksamkeit gegen bestimmte Viren verbessern, indem sie auf virale Replikationsenzyme abzielen .
- Anwendung: Künstliche neuronale Netze (KNN) auf Basis der Feedforward-Backpropagation wurden erfolgreich zur Vorhersage von Eisbedingungen im Abschnitt der Inneren Mongolei des Gelben Flusses eingesetzt. This compound könnte zur Verbesserung solcher prädiktiver Modelle beitragen .
- Anwendung: this compound könnte in ERT-Studien Anwendung finden und Präzisionsbewässerungsexperimente verbessern, indem es Einblicke in die Dynamik der Bodenfeuchtigkeit liefert .
- Anwendung: this compound könnte mit seiner einzigartigen fluorierten Struktur als potenzielles chemotherapeutisches Mittel erforscht werden, das den Stoffwechsel von Krebszellen beeinflusst .
- Anwendung: this compound könnte angesichts seiner nukleosidähnlichen Eigenschaften zur antiviralen Therapie gegen SARS-CoV-2 beitragen .
Antivirale Mittel
Vorhersage von Eisbedingungen auf Flüssen
Überwachung der Bodenfeuchtigkeit
Chemotherapeutische Mittel
COVID-19-Behandlung
Synthetische Chemie
Diese Anwendungen zeigen die Vielseitigkeit und das Potenzial von this compound in verschiedenen wissenschaftlichen Bereichen. Forscher erforschen weiterhin seine Eigenschaften, was es zu einer aufregenden Verbindung für zukünftige Untersuchungen macht. 🌟
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10(2)12(14)13(16)15-19(17,18)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZTXOLDOFNKNX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C(C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
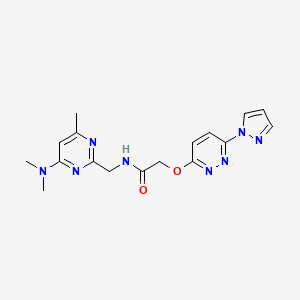
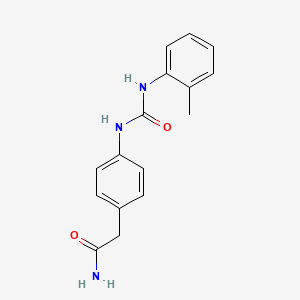
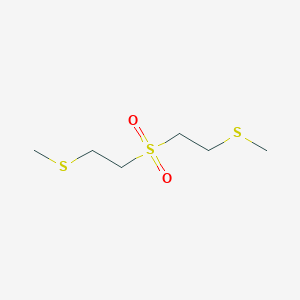
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)
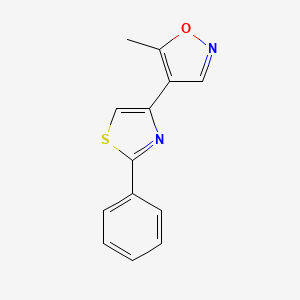
![2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2500852.png)

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)



